Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate
Description
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate (CAS: 426844-50-0) is a fluorinated pyrrolidine derivative with a cyano substituent at the 2-position and a tert-butyl carbamate (Boc) protecting group. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. Its stereochemical configuration and fluorine substitution pattern enhance metabolic stability and binding affinity in drug candidates .
The synthesis typically involves nucleophilic substitution or cyclization reactions, as demonstrated in , where tert-butyl (S)-2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate was obtained via crystallization with 98% yield. The compound’s structural characterization by $^1$H NMR (e.g., δ 7.48 ppm for amide protons) confirms its purity and stereochemical integrity .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSVVISTGILKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824348-84-6 | |
| Record name | tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoropyrrolidine-1-carboxylate with a cyanating agent such as cyanogen bromide or sodium cyanide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste . Purification is achieved through crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Reduction: 2-amino-4,4-difluoropyrrolidine-1-carboxylate.
Hydrolysis: 2-cyano-4,4-difluoropyrrolidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal chemistry: In the development of novel therapeutic agents targeting various diseases.
Biological studies: As a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial applications: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The cyano and difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity . The compound can inhibit or activate target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate belongs to a family of Boc-protected pyrrolidine derivatives. Below is a comparative analysis with structurally related compounds:
Structural and Functional Analogues
Reactivity and Application Differences
- Cyano Group: The 2-cyano substituent in the target compound enhances electrophilicity at the pyrrolidine ring, making it suitable for nucleophilic additions or cyclizations. In contrast, the bromomethyl analogue (CAS 2092723-85-6) is preferred for Suzuki-Miyaura couplings .
- Fluorination: The 4,4-difluoro configuration increases lipophilicity and metabolic stability compared to monofluoro derivatives (CAS 1363384-67-1), which may exhibit faster renal clearance .
- Aminomethyl vs. Carbamoyl: The aminomethyl derivative (CAS 1407997-77-6) serves as a precursor for secondary amine synthesis, while the carbamoyl variant is more stable under acidic conditions .
Biological Activity
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate (CAS No. 483366-14-9) is a synthetic organic compound notable for its unique molecular structure, which includes a pyrrolidine ring with cyano and difluoromethyl groups. This compound has garnered attention in the fields of medicinal chemistry and microbiology, particularly for its potential biological activities.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 232.23 g/mol |
| CAS Number | 483366-14-9 |
| Structure | Contains tert-butyl ester, cyano group, and difluoromethyl substituents |
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate amines and carbonyl compounds.
- Introduction of the Cyano Group : Utilized via nucleophilic substitution reactions with cyanide salts.
- Esterification : Finalized by reacting the pyrrolidine with tert-butyl chloroformate under basic conditions.
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The cyano group and fluorine atoms can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity to biological targets. The steric hindrance provided by the tert-butyl group may influence the compound's conformation and activity.
Antibacterial Properties
Research indicates that this compound has been utilized in the synthesis of compounds screened for antibacterial activity. In one study, derivatives synthesized from this compound were tested against various bacterial strains at concentrations of 10 µg/disc. The results demonstrated significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions. Specific studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, highlighting the potential of this compound in drug design .
Case Studies
- Antibacterial Screening : A series of derivatives derived from tert-butyl 2-cyano-4,4-difluoropyrrolidine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher potency than conventional antibiotics, suggesting a promising avenue for further research into their use as antibacterial agents.
- Enzyme Interaction Analysis : In a study focusing on enzyme inhibition, tert-butyl 2-cyano-4,4-difluoropyrrolidine was shown to interact with specific enzyme sites, leading to significant inhibition rates compared to control compounds. This interaction was characterized using kinetic studies and molecular docking simulations .
Q & A
Q. Basic
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The difluoro substituents split adjacent protons into distinct doublets (e.g., 4,4-difluoro protons at 4.5–5.5 ppm) .
- [³¹P] NMR : Useful if phosphonates are intermediates, though not directly applicable to the final compound.
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅F₂N₂O₂: theoretical 261.1054, observed 261.1056) .
What computational strategies aid in designing reactions for synthesizing fluorinated pyrrolidine derivatives?
Advanced
Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity for fluorination. For instance, reaction path searches can identify optimal conditions for introducing difluoro groups while minimizing racemization. Pairing computational results with high-throughput experimentation (e.g., varying solvents, temperatures) accelerates optimization. ICReDD’s methodology integrates these approaches, reducing development time by 30–50% .
How can crystallographic data resolve ambiguities in stereochemical assignments?
Advanced
Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous stereochemical confirmation. For example, the tert-butyl group’s spatial arrangement and fluorine positions can be visualized to distinguish diastereomers. If twinning or low-resolution data complicates analysis, employ SHELXD for structure solution and SHELXE for phase extension. Graph set analysis (Etter’s rules) further validates hydrogen-bonding patterns in the crystal lattice .
What methodologies address contradictions in reaction outcomes (e.g., unexpected stereochemistry or byproducts)?
Q. Advanced
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in carboxylate groups) to trace reaction pathways.
- Kinetic Analysis : Compare activation energies for competing pathways via Eyring plots.
- In Situ Monitoring : ReactIR or LC-MS detects transient intermediates. For photochemical reactions, adjust light intensity to suppress radical side reactions .
How can membrane separation technologies improve purification of this compound?
Advanced
Nanofiltration membranes (MWCO 200–300 Da) selectively separate the product from smaller impurities (e.g., unreacted tert-butyl reagents). For enantiomeric purification, chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) resolve stereoisomers. Simulate membrane performance using COSMO-RS models to predict solute-membrane interactions .
What safety protocols are critical when handling fluorinated pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
